molecular formula C18H17Cl2N3O2 B11222418 (1S,5S)-N-(3,4-dichlorophenyl)-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(4H)-carboxamide

(1S,5S)-N-(3,4-dichlorophenyl)-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(4H)-carboxamide

Cat. No.: B11222418
M. Wt: 378.2 g/mol
InChI Key: RQNGKDNYKFEWBP-NEPJUHHUSA-N
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Description

N~11~-(3,4-DICHLOROPHENYL)-6-OXO-7,11-DIAZATRICYCLO[7310~2,7~]TRIDECA-2,4-DIENE-11-CARBOXAMIDE is a complex organic compound characterized by its unique tricyclic structure and the presence of a 3,4-dichlorophenyl group

Properties

Molecular Formula

C18H17Cl2N3O2

Molecular Weight

378.2 g/mol

IUPAC Name

(1S,9S)-N-(3,4-dichlorophenyl)-6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-diene-11-carboxamide

InChI

InChI=1S/C18H17Cl2N3O2/c19-14-5-4-13(7-15(14)20)21-18(25)22-8-11-6-12(10-22)16-2-1-3-17(24)23(16)9-11/h1-5,7,11-12H,6,8-10H2,(H,21,25)/t11-,12+/m1/s1

InChI Key

RQNGKDNYKFEWBP-NEPJUHHUSA-N

Isomeric SMILES

C1[C@@H]2CN(C[C@H]1C3=CC=CC(=O)N3C2)C(=O)NC4=CC(=C(C=C4)Cl)Cl

Canonical SMILES

C1C2CN(CC1C3=CC=CC(=O)N3C2)C(=O)NC4=CC(=C(C=C4)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N11-(3,4-DICHLOROPHENYL)-6-OXO-7,11-DIAZATRICYCLO[7.3.1.0~2,7~]TRIDECA-2,4-DIENE-11-CARBOXAMIDE typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3,4-dichlorophenyl isocyanate with a suitable tricyclic amine under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to maintain consistent reaction conditions and minimize human error.

Chemical Reactions Analysis

Types of Reactions

N~11~-(3,4-DICHLOROPHENYL)-6-OXO-7,11-DIAZATRICYCLO[7.3.1.0~2,7~]TRIDECA-2,4-DIENE-11-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH~4~).

    Substitution: The dichlorophenyl group can participate in nucleophilic substitution reactions, where chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO~4~) or chromium trioxide (CrO~3~) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH~4~) in dry ether.

    Substitution: Sodium hydroxide (NaOH) or other strong bases in aqueous or alcoholic medium.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

N~11~-(3,4-DICHLOROPHENYL)-6-OXO-7,11-DIAZATRICYCLO[7.3.1.0~2,7~]TRIDECA-2,4-DIENE-11-CARBOXAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural properties.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N11-(3,4-DICHLOROPHENYL)-6-OXO-7,11-DIAZATRICYCLO[7.3.1.0~2,7~]TRIDECA-2,4-DIENE-11-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes by blocking their active sites, thereby preventing substrate binding and subsequent catalytic activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~11~-(3,4-DICHLOROPHENYL)-6-OXO-7,11-DIAZATRICYCLO[7.3.1.0~2,7~]TRIDECA-2,4-DIENE-11-CARBOXAMIDE stands out due to its unique tricyclic structure, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

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